2-{[2,2'-bithiophene]-5-yl}-S-(2-bromophenyl)-2-hydroxyethane-1-sulfonamido
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Overview
Description
2,2’-Bithiophene is an organic compound that is a colorless solid . It is the most common of the three isomers with formula (C4H3S)2 . The other two isomers have the connectivity 2,3′- and 3,3′-. The compound is typically prepared by cross-coupling starting from 2-halo thiophenes . A bromophenol is an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring .
Synthesis Analysis
The synthesis of 2,2’-bithiophene typically involves cross-coupling starting from 2-halo thiophenes . Bromophenols are produced by electrophilic halogenation of phenol with bromine .Molecular Structure Analysis
The molecular structure of 2,2’-bithiophene shows that the two rings are coplanar . This is unlike the situation for biphenyl .Physical and Chemical Properties Analysis
2,2’-Bithiophene is a colorless solid, although commercial samples are often greenish . It has a molar mass of 166.26 g/mol .Scientific Research Applications
Thermophysical Properties
The compound 2,2’-bithiophene, a component of the molecule , has been studied for its thermophysical properties. Differential Scanning Calorimetry (DSC) studies have shown temperatures, enthalpies, and entropies of fusion for this compound, indicating its potential use in thermal applications (Temprado et al., 2006).
Synthesis for Polyhydroxyl Oligothiophenes
3,4′- and 3,3′-di(2-hydroxyethyl)-2,2′-bithiophene, similar in structure to the compound , are used as building blocks for the preparation of regioregular head-to-tail and head-to-head polyhydroxyl oligothiophenes. These oligothiophenes can be used in the creation of water-soluble 'self-doping' oligothiophenes (Barbarella & Zambianchi, 1994).
Sulfonated Poly(arylene ether sulfone)s and Proton Exchange Membranes
Sulfonated poly(arylene ether sulfone)s, which share structural similarities with the compound , have been synthesized and evaluated for their suitability in fuel cell applications. These compounds, containing hydrophobic components of different sizes, have demonstrated promising properties as proton exchange membranes (Bae, Miyatake, & Watanabe, 2009).
Application in Fuel-Cell Technology
Synthesis of sulfonated block copolymers with fluorenyl groups, related structurally to the target compound, has been explored for use in fuel-cell applications. These copolymers have shown high proton conductivity and mechanical properties, making them promising materials for fuel-cell membranes (Bae, Miyatake, & Watanabe, 2009).
Potential in Enantioselective Synthesis
Camphor-derived sulfur ylides, which are structurally related to sulfur-containing compounds like the one , have been used for the enantioselective synthesis of vinylcyclopropanes and vinylepoxides. This indicates a potential application of the compound in stereospecific chemical syntheses (Deng et al., 2006).
Antimicrobial and Biological Activity
Sulfonamide-derived compounds, related to the target compound, have been studied for their antibacterial, antifungal, and cytotoxic activities. This suggests a potential application in the development of new antimicrobial agents (Chohan & Shad, 2011).
Anion Exchange Membranes
Poly(arylene ether sulfone) anion exchange membranes containing benzyl-quaternary ammonium groups have been synthesized, indicating potential applications in energy conversion and storage technologies (Shi et al., 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-bromo-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3S3/c17-11-4-1-2-6-16(11)24(20,21)18-10-12(19)13-7-8-15(23-13)14-5-3-9-22-14/h1-9,12,18-19H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKPXJHLRMCSCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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